molecular formula C54H107NO B12662618 (Z)-N,N-Dioctadecyl-9-octadecenamide CAS No. 94134-89-1

(Z)-N,N-Dioctadecyl-9-octadecenamide

Cat. No.: B12662618
CAS No.: 94134-89-1
M. Wt: 786.4 g/mol
InChI Key: IOUJMGBGFAJHAE-IKPAITLHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N,N-Dioctadecyl-9-octadecenamide is a long-chain amide compound. It is characterized by its two octadecyl (C18) chains and a double bond in the 9th position of the octadecene chain. This compound is known for its surfactant properties and is often used in various industrial applications due to its ability to reduce surface tension.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N,N-Dioctadecyl-9-octadecenamide typically involves the reaction of octadecylamine with oleic acid. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of contamination and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions: (Z)-N,N-Dioctadecyl-9-octadecenamide can undergo various chemical reactions, including:

    Oxidation: The double bond in the octadecene chain can be oxidized to form epoxides or diols.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the amide nitrogen can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the amide group.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) can be used for substitution reactions.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Primary or secondary amines.

    Substitution: N-alkyl or N-aryl derivatives.

Scientific Research Applications

(Z)-N,N-Dioctadecyl-9-octadecenamide has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.

    Biology: It is used in the study of lipid membranes and as a model compound for studying the behavior of long-chain amides in biological systems.

    Industry: It is used in the formulation of cosmetics, lubricants, and coatings due to its surfactant properties.

Mechanism of Action

The mechanism of action of (Z)-N,N-Dioctadecyl-9-octadecenamide is primarily based on its surfactant properties. It reduces surface tension by aligning itself at the interface between two phases, such as oil and water. This alignment is facilitated by the long hydrophobic chains and the polar amide group, which interact with the respective phases. In biological systems, it can interact with lipid membranes, altering their properties and potentially affecting membrane-bound processes.

Comparison with Similar Compounds

    Stearamide: Similar in structure but lacks the double bond in the octadecene chain.

    Oleamide: Contains a single octadecyl chain with a double bond, making it less hydrophobic.

    N,N-Dioctadecylamine: Lacks the amide group, making it less polar and less effective as a surfactant.

Uniqueness: (Z)-N,N-Dioctadecyl-9-octadecenamide is unique due to its combination of two long hydrophobic chains and a polar amide group, along with the presence of a double bond. This structure provides it with superior surfactant properties compared to similar compounds, making it highly effective in reducing surface tension and stabilizing emulsions.

Properties

CAS No.

94134-89-1

Molecular Formula

C54H107NO

Molecular Weight

786.4 g/mol

IUPAC Name

(Z)-N,N-dioctadecyloctadec-9-enamide

InChI

InChI=1S/C54H107NO/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55(53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54(56)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h27,30H,4-26,28-29,31-53H2,1-3H3/b30-27-

InChI Key

IOUJMGBGFAJHAE-IKPAITLHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.